Ácido gamma-linolénico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido gamolénico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos bioactivos.

Biología: Se estudia su papel en la estructura y función de las membranas celulares.

Medicina: Se investiga por sus propiedades antiinflamatorias y anticancerígenas. .

Industria: Se utiliza en la formulación de suplementos alimenticios y productos para el cuidado de la piel.

Mecanismo De Acción

El ácido gamolénico ejerce sus efectos al convertirse en ácido dihomo-gamma-linolénico, que es un precursor de prostaglandinas antiinflamatorias como la prostaglandina E1 . Estas prostaglandinas desempeñan un papel crucial en la reducción de la inflamación y la modulación de las respuestas inmunitarias. Los objetivos moleculares incluyen enzimas involucradas en la vía inflamatoria, como la ciclooxigenasa y la lipooxigenasa .

Análisis Bioquímico

Biochemical Properties

Gamma-Linolenic acid interacts with arachidonate 5-lipoxygenase, an enzyme that produces leukotrienes. When acting on Gamma-Linolenic acid, this enzyme produces no leukotrienes and inhibits the conversion of arachidonic acid to leukotrienes . This interaction plays a significant role in the body’s inflammatory response .

Cellular Effects

Gamma-Linolenic acid has anti-inflammatory properties that help reduce skin inflammation and itching, promoting healthier skin . It also influences cell function by reducing the generation of reactive oxygen species (ROS), cytokines, chemokines, and growth factors associated with inflammatory cells .

Molecular Mechanism

The molecular mechanism of Gamma-Linolenic acid involves its conversion to substances that have anti-inflammatory and anticancer effects . This conversion is facilitated by the enzyme arachidonate 5-lipoxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, Gamma-Linolenic acid has shown to reduce DNA damage and enhance metabolic viability, leading to an increase in the number of surviving cells over time . It also reduces ROS generation and restores the activities of various enzymes, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Gamma-Linolenic acid vary with different dosages in animal models. For instance, in female C57BL/6J mice exposed to lethal radiation, the survival rate significantly increased with Gamma-Linolenic acid treatment .

Metabolic Pathways

Gamma-Linolenic acid is involved in several metabolic pathways. It is a precursor to certain prostaglandins, hormone-like substances involved in regulating inflammation, blood clotting, and muscle contraction . It also interacts with enzymes like arachidonate 5-lipoxygenase .

Transport and Distribution

It is known that it is primarily found in seed oils , suggesting that it may be transported and distributed through lipid pathways.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido gamolénico se puede sintetizar mediante la desaturación del ácido linoleico. Este proceso implica la enzima delta-6-desaturasa, que introduce un doble enlace en el sexto carbono desde el extremo carboxilo del ácido linoleico . Las condiciones de reacción suelen implicar la presencia de oxígeno y cofactores específicos que facilitan el proceso de desaturación.

Métodos de Producción Industrial

Industrialmente, el ácido gamolénico se extrae de aceites de semillas de plantas como el aceite de prímula, el aceite de borraja y el aceite de semillas de grosella negra. El proceso de extracción implica prensar en frío las semillas para obtener el aceite, seguido de pasos de purificación para aislar el ácido gamolénico . También se han empleado técnicas de modificación genética para producir ácido gamolénico de alto rendimiento en aceite de cártamo .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido gamolénico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido gamolénico se puede oxidar para formar hidroperóxidos y otros productos de oxidación.

Reducción: Se puede reducir para formar ácidos grasos saturados.

Esterificación: El ácido gamolénico puede reaccionar con alcoholes para formar ésteres.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el oxígeno y los peróxidos.

Reducción: Se utiliza gas hidrógeno en presencia de un catalizador como el paladio o el níquel.

Esterificación: Se utilizan catalizadores ácidos como el ácido sulfúrico o las enzimas para facilitar la reacción.

Principales Productos

Oxidación: Hidroperóxidos y otros derivados oxidados.

Reducción: Ácidos grasos saturados.

Esterificación: Ésteres de ácidos grasos.

Comparación Con Compuestos Similares

Compuestos Similares

Ácido alfa-linolénico: Un ácido graso omega-3 que se encuentra en las semillas de lino y chía.

Ácido linoleico: Un precursor del ácido gamolénico, que se encuentra en varios aceites vegetales.

Ácido araquidónico: Un ácido graso omega-6 involucrado en la respuesta inflamatoria.

Unicidad

El ácido gamolénico es único debido a sus propiedades antiinflamatorias específicas y su capacidad para convertirse en prostaglandinas beneficiosas. A diferencia del ácido alfa-linolénico, que es un ácido graso omega-3, el ácido gamolénico es un ácido graso omega-6, que desempeña un papel diferente en las vías metabólicas del cuerpo .

Propiedades

| Once gamolenic acid (GLA) is absorbed and converted to dihomo-gamolenic acid (DGLA), circulating DGLA fatty acids are converted to several lipid mediators with predominantly anti-inflammatory properties, such as prostaglandin-E1 (PGE1) and 15-HETrE. The anti-inflammatory effects of DGLA are attributed to both the anti-inflammatory properties of DGLA-derived metabolites and the ability of DGLA and its products to compete with arachidonic acid (AA) in the synthesis of pro-inflammatory potent eicosanoid products, such as prostaglandins, thromboxane and leukotrienes. Both PGE1 and 15-HETrE are known to suppress inflammation, promote vasodilation, lower blood pressure, inhibit smooth muscle cell proliferation, inhibit platelet aggregation, and exert anti-neoplastic activities. PGE1 is a potent vasodilator that binds to surface receptors on smooth muscle cells, increasing intracellular cAMP. PGE1 is binds to G protein coupled surface PGE (EP) receptors and prostacyclin (IP) receptors as a natural ligand. GLA is proposed to enhance calcium absorption, reduce excretion and increase calcium deposition in bone. It is proposed that GLA may suppress tumor growth _in vivo_ by increasing the expression of E-cadherin, a cell-to-cell adhesion molecule that acts as a suppressor of metastasis. Another possible mechanism of tumour suppression is that GLA also reduces tumor-endothelium adhesion, which is a key factor in the establishment of distant metastases, partly by improving gap junction communication within the endothelium. By targeting the inflammatory process involved in the pathogenesis of diabetic nephropathy, GLA inhibits the expression of inflammatory mediators that tend be elevated in diabetes, intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), thereby attenuates the recruitment and infiltration of monocytes or macrophages. | |

Número CAS |

506-26-3 |

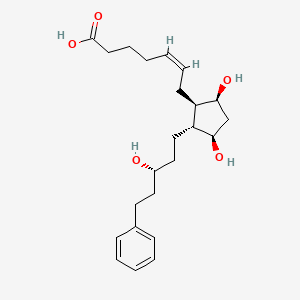

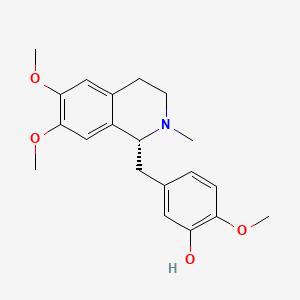

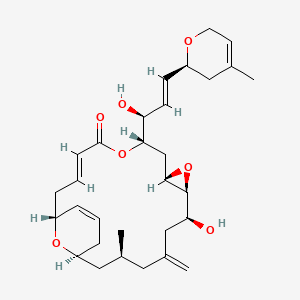

Fórmula molecular |

C18H30O2 |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20) |

Clave InChI |

VZCCETWTMQHEPK-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

SMILES isomérico |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Apariencia |

Solid powder |

| 506-26-3 | |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acid, gamma-Linolenic Acid, Gamolenic gamma Linolenic Acid gamma Linolenic Acid, Ammonium Salt gamma Linolenic Acid, Cerium Salt gamma Linolenic Acid, Indium Salt gamma Linolenic Acid, Lithium Salt gamma Linolenic Acid, Potassium Salt gamma Linolenic Acid, Sodium Salt gamma Linolenic Acid, Zinc Salt gamma-Linolenic Acid gamma-Linolenic Acid, Ammonium Salt gamma-Linolenic Acid, Cerium Salt gamma-Linolenic Acid, Indium Salt gamma-Linolenic Acid, Lithium Salt gamma-Linolenic Acid, Potassium Salt gamma-Linolenic Acid, Sodium Salt gamma-Linolenic Acid, Zinc Salt Gamolenic Acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.